Morpholino A monomer
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Overview
Description
Morpholino A monomer is a type of oligomer molecule used in molecular biology to modify gene expression. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), making them valuable tools for reverse genetics by knocking down gene function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino A monomer involves the condensation of morpholino nucleosides with nucleobases under Lewis acid conditions . The key precursor, 6-hydroxymethyl-morpholine acetal, is synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
Industrial Production Methods
Industrial production of phosphorodiamidate morpholino oligonucleotides (PMOs) employs the H-phosphonate approach, which significantly reduces coupling times compared to traditional methods . This approach uses phosphonium-type condensing reagents to facilitate the fragment condensation of PMO, enabling large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Morpholino A monomer undergoes various chemical reactions, including:
Condensation Reactions: Involving the coupling of morpholino nucleosides with nucleobases.
Oxirane Ring Opening: Using nucleophiles like N-nosyl aminoacetaldehyde.
Common Reagents and Conditions
Lewis Acids: Used in the condensation of morpholino nucleosides with nucleobases.
Phosphonium-type Condensing Reagents: Employed in the H-phosphonate approach for large-scale synthesis.
Major Products Formed
The major products formed from these reactions are phosphorodiamidate morpholino oligonucleotides (PMOs), which are used in antisense therapy .
Scientific Research Applications
Morpholino A monomer has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): Similar in structure and function, used in antisense therapy.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): A novel analog with potential as a drug candidate in antisense therapy.
Uniqueness
Morpholino A monomer is unique due to its high binding affinity to target mRNA, sequence specificity, solubility in water, and low toxicity . These properties make it a promising candidate for gene knockdown studies and antisense therapy .
Properties
CAS No. |
1155373-30-0 |
---|---|
Molecular Formula |
C38H37ClN7O4P |
Molecular Weight |
722.2 g/mol |
IUPAC Name |
N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |
InChI Key |
HRNHOEBQNIMEGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
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